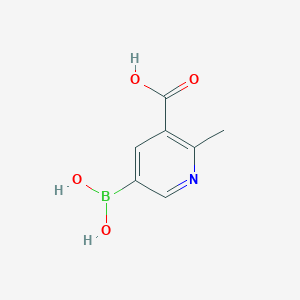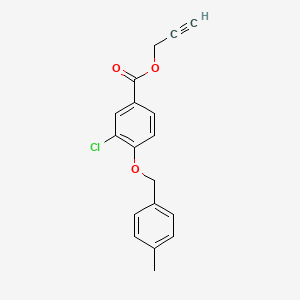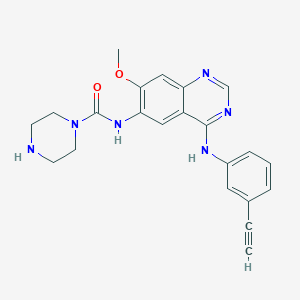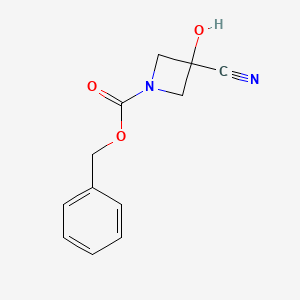
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and cyanide sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Benzyl 3-cyano-3-oxoazetidine-1-carboxylate.
Reduction: Benzyl 3-amino-3-hydroxyazetidine-1-carboxylate.
Substitution: Various substituted benzyl azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-hydroxyazetidine-1-carboxylate: Similar structure but lacks the cyano group.
1-Cbz-3-hydroxyazetidine: Another azetidine derivative with a carbobenzyloxy (Cbz) protecting group.
3-Hydroxyazetidine-1-carboxylic Acid Benzyl Ester: Similar to Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate but without the cyano group
Uniqueness
This compound is unique due to the presence of both cyano and hydroxyl functional groups on the azetidine ring. This combination of functional groups provides unique reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c13-7-12(16)8-14(9-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,16H,6,8-9H2 |
Clé InChI |
ZEDZHQYBKVWQQT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




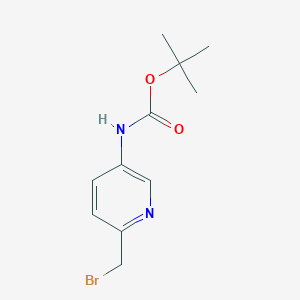
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
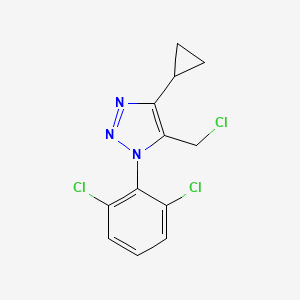
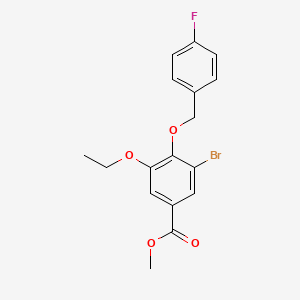
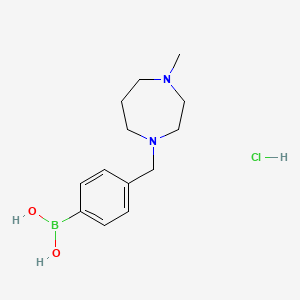
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
